molecular formula C6H11NO2 B1526576 N-cyclopropyl-2-hydroxy-N-methylacetamide CAS No. 1247116-47-7

N-cyclopropyl-2-hydroxy-N-methylacetamide

Cat. No.: B1526576
CAS No.: 1247116-47-7
M. Wt: 129.16 g/mol
InChI Key: BEKGTIZDYXJDJO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-N-methylacetamide is a chemical compound with the molecular formula C6H11NO2 It is a derivative of acetamide, featuring a cyclopropyl group and a hydroxyl group attached to the nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclopropylamine and acetic acid derivatives.

  • Reaction Steps: The process involves the formation of an intermediate compound through the reaction of cyclopropylamine with an appropriate acylating agent, followed by hydrolysis to introduce the hydroxyl group.

  • Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification techniques such as recrystallization or chromatography are employed to obtain a pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.

  • Substitution: Substitution reactions involving the replacement of the hydroxyl group with other functional groups are also possible.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield N-cyclopropyl-2-oxo-N-methylacetamide.

  • Reduction Products: Reduction can produce this compound.

  • Substitution Products: Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: N-cyclopropyl-2-hydroxy-N-methylacetamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-hydroxy-N-methylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopropyl group play crucial roles in its biological activity, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

  • 2-Hydroxy-N,N-dimethylacetamide: This compound is structurally similar but has an additional methyl group on the nitrogen atom.

  • N-cyclopropyl-2-oxo-N-methylacetamide: This is an oxidized form of the compound, differing in the presence of a carbonyl group instead of a hydroxyl group.

Uniqueness: N-cyclopropyl-2-hydroxy-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(5-2-3-5)6(9)4-8/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKGTIZDYXJDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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